Methyl 2-Deoxy-D-erythro-pentopyranoside Bis(4-methylbenzoate)(Decitabine Impurity)
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Overview
Description
Decitabine is a DNA hypomethylating agent used in the treatment of various cancers, including myelogeneous leukemia and metastatic lung cancer . This compound is significant in the field of medicinal chemistry due to its role in the synthesis and study of Decitabine.
Scientific Research Applications
Methyl 2-Deoxy-D-erythro-pentopyranoside Bis(4-methylbenzoate) has several scientific research applications:
Chemistry: It is used in the study of synthetic pathways and reaction mechanisms.
Biology: The compound is studied for its interactions with biological molecules and its potential effects on cellular processes.
Medicine: As an impurity of Decitabine, it is relevant in the development and quality control of pharmaceutical formulations.
Mechanism of Action
As an impurity of Decitabine, Methyl 2-Deoxy-D-erythro-pentopyranoside Bis(4-methylbenzoate) is a DNA hypomethylating agent . It works by inhibiting DNA methyltransferase, which results in the silencing of tumor suppressor genes. This leads to the ‘normalization’ of gene expression in cancerous cells .
Preparation Methods
The synthesis of Methyl 2-Deoxy-D-erythro-pentopyranoside Bis(4-methylbenzoate) involves several steps, typically starting with the appropriate pentopyranoside precursor. The synthetic route includes the protection of hydroxyl groups, selective deoxygenation, and esterification with 4-methylbenzoic acid. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Methyl 2-Deoxy-D-erythro-pentopyranoside Bis(4-methylbenzoate) undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups in the compound.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used .
Comparison with Similar Compounds
Methyl 2-Deoxy-D-erythro-pentopyranoside Bis(4-methylbenzoate) can be compared with other similar compounds, such as:
Decitabine: The parent compound, used as a DNA hypomethylating agent.
Azacitidine: Another DNA hypomethylating agent with similar applications in cancer treatment.
5-Azacytidine: A compound with similar mechanisms of action but different chemical structures.
The uniqueness of Methyl 2-Deoxy-D-erythro-pentopyranoside Bis(4-methylbenzoate) lies in its specific structure and role as an impurity, which can influence the properties and efficacy of Decitabine .
Properties
CAS No. |
78103-18-1 |
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Molecular Formula |
C22H24O6 |
Molecular Weight |
384.428 |
IUPAC Name |
[(4S,5R)-2-methoxy-5-(4-methylbenzoyl)oxyoxan-4-yl] 4-methylbenzoate |
InChI |
InChI=1S/C22H24O6/c1-14-4-8-16(9-5-14)21(23)27-18-12-20(25-3)26-13-19(18)28-22(24)17-10-6-15(2)7-11-17/h4-11,18-20H,12-13H2,1-3H3/t18-,19+,20?/m0/s1 |
InChI Key |
UKFSGKLSXCFJNM-ABZYKWASSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)OC2CC(OCC2OC(=O)C3=CC=C(C=C3)C)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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